molecular formula C11H23N B13249438 4,4-dimethyl-N-propylcyclohexan-1-amine

4,4-dimethyl-N-propylcyclohexan-1-amine

Cat. No.: B13249438
M. Wt: 169.31 g/mol
InChI Key: HHQGYPCFZBFUEO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-N-propylcyclohexan-1-amine is an organic compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol . It is a cyclohexane derivative characterized by the presence of a dimethyl group at the 4th position and a propylamine group at the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-N-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the reaction of cyclohexanone with a suitable alkylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This step introduces the dimethyl groups at the 4th position. The resulting intermediate is then subjected to reductive amination using propylamine and a reducing agent like sodium cyanoborohydride to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-N-propylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-N-propylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-dimethyl-N-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it may bind to amine receptors in biological systems, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-N-propylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

4,4-dimethyl-N-propylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-4-9-12-10-5-7-11(2,3)8-6-10/h10,12H,4-9H2,1-3H3

InChI Key

HHQGYPCFZBFUEO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC(CC1)(C)C

Origin of Product

United States

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